Avenasterol-d4
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Overview
Description
Avenasterol-d4, also known as Δ-7-Avenasterol, is a natural stigmastane-type sterol. It is characterized by a hydroxy group at position 3β and double bonds at positions 7 and 24. This compound is a derivative of avenasterol, which is found in various plant species and is known for its role as a plant metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Avenasterol-d4 typically involves the hydrogenation of avenasterol. The process includes the use of deuterium gas (D2) in the presence of a palladium catalyst to replace hydrogen atoms with deuterium atoms, resulting in the formation of this compound. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of avenasterol from plant sources, followed by its hydrogenation using deuterium gas. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Avenasterol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further research and applications .
Scientific Research Applications
Avenasterol-d4 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Avenasterol-d4 involves its interaction with cellular membranes and enzymes. It is known to modulate membrane fluidity and permeability, which affects various cellular processes. This compound also interacts with enzymes involved in sterol metabolism, influencing the biosynthesis and regulation of other sterols in the cell .
Comparison with Similar Compounds
- Sitosterol
- Campesterol
- Stigmasterol
- Spinasterol
Avenasterol-d4 stands out due to its unique structural features and its applications in various fields of scientific research.
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-6,7,7,7-tetradeuterio-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1/i1D3,7D |
InChI Key |
MCWVPSBQQXUCTB-XMEHQLERSA-N |
Isomeric SMILES |
[2H]/C(=C(\CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C)/C([2H])([2H])[2H] |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origin of Product |
United States |
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